Arterolane
Overview
Description
Arterolane, also known as OZ277 or RBx 11160, is a substance that was tested for antimalarial activity by Ranbaxy Laboratories . It was discovered by US and European scientists who were coordinated by the Medicines for Malaria Venture (MMV) . Arterolane is an antimalarial medicine used in combination with piperaquine for the treatment of uncomplicated malaria infections in adults and children .
Synthesis Analysis
Arterolane maleate is a stable synthetic ozonide generated by a stereoselective 1,3-dipolar cycloaddition . The chiral 3″ analogues were prepared as single stereoisomers and evaluated alongside their 4″ congeners against cultured malaria parasites and in a murine malaria model .Molecular Structure Analysis
Arterolane’s molecular structure is uncommon for pharmacological compounds in that it has both an ozonide (trioxolane) group and an adamantane substituent .Chemical Reactions Analysis
Environment-friendly fast and accurate mid-infrared spectroscopic methods have been developed for the quantitative analysis of arterolane maleate (ALM) in bulk and marketed formulations .Physical And Chemical Properties Analysis
Arterolane has a formula of C22H36N2O4 and a molecular weight of 392.53 . It is a solid substance .Scientific Research Applications
Results
The median time to 90% parasite clearance (PC90) was found to be longer for the 50-mg dose group compared to the 100-mg and 200-mg dose groups. The polymerase chain reaction-corrected adequate clinical and parasitological responses on day 28 were 63%, 71%, and 72% for the 50-mg, 100-mg, and 200-mg dose groups, respectively .
Combination Therapy with Piperaquine
Results
The study showed that AM–PQP had comparable efficacy and safety to A–L, with high clinical and parasitological response rates and rapid parasite clearance. The polymerase chain reaction corrected adequate clinical and parasitological response (PCR–corrected ACPR) on day 28 in intent-to-treat (ITT) and per-protocol (PP) populations was over 92% .
Synthesis of Trioxolanes
Results
The efficient synthesis of arterolane allows for its production and potential use in clinical settings. The compound has shown efficacy in clinical trials and is approved for use in India .
Pediatric Malaria Treatment
Results
Antimalarial Drug Resistance Studies
Results
Combination Therapy Research
Results
Pharmacokinetic and Pharmacodynamic Modeling
Results
Novel Synthetic Pathways Development
Results
Treatment of Plasmodium vivax Malaria
Results
Arterolane has shown efficacy in clearing P. vivax infections, suggesting its potential as a broad-spectrum antimalarial agent .
Development of Stability-Indicating Assays
Methods of Application
Results: These assays provide a reliable means to monitor the stability of arterolane and its combinations, which is essential for regulatory approval and clinical use .
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYZBLXGCYNIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985095 | |
Record name | Arterolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arterolane | |
CAS RN |
664338-39-0 | |
Record name | Arterolane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664338390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arterolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARTEROLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1TN351VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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